Enoxacin-d8
Beschreibung
BenchChem offers high-quality Enoxacin-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enoxacin-d8 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1329642-60-5 |
|---|---|
Molekularformel |
C15H17FN4O3 |
Molekulargewicht |
328.373 |
IUPAC-Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
IDYZIJYBMGIQMJ-SQUIKQQTSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Synonyme |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Analytical Fingerprint: A Technical Guide to the Mass Spectrometric Fragmentation of Enoxacin-d8
Introduction: The Role of Stable Isotopes in Quantitative Bioanalysis
Enoxacin is a potent, broad-spectrum fluoroquinolone antibiotic utilized against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[2] In the field of pharmacokinetics and residue analysis, the precise and accurate quantification of such therapeutic agents in complex biological matrices is paramount. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.
A cornerstone of robust quantitative LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS).[3] Enoxacin-d8, a deuterated analog of Enoxacin, serves this critical role. By incorporating eight deuterium atoms, its mass is shifted without significantly altering its chemical properties, such as chromatographic retention time and ionization efficiency.[3] This co-elution and co-ionization with the unlabeled analyte allows Enoxacin-d8 to effectively normalize for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the highest level of analytical accuracy and precision.[3] This guide provides an in-depth exploration of the characteristic fragmentation pattern of Enoxacin-d8, offering researchers the foundational knowledge required for robust method development and data interpretation.
Part 1: Ionization and Precursor Ion Formation
The journey from a molecule in solution to a detectable ion in the mass spectrometer begins with ionization. For fluoroquinolones like Enoxacin-d8, Electrospray Ionization (ESI) in the positive ion mode is the universally preferred technique due to the presence of basic nitrogen atoms in the piperazine ring, which are readily protonated.[4][5]
In the ESI source, a high voltage is applied to the analyte solution as it passes through a capillary, generating a fine spray of charged droplets. A heated gas assists in solvent evaporation, shrinking the droplets until the repulsive forces between the charges overcome the surface tension, leading to the formation of gas-phase ions. For Enoxacin-d8, this process results in the formation of a protonated molecule, denoted as [M+H]⁺.
The molecular weight of unlabeled Enoxacin is 320.33 g/mol .[6] The deuterated internal standard, Enoxacin-d8, has eight hydrogen atoms on its piperazine ring replaced by deuterium.[7] This results in a nominal mass increase of 8 Da.
-
Enoxacin [M+H]⁺: m/z 321
-
Enoxacin-d8 [M+H]⁺: m/z 329
This protonated molecule at m/z 329 serves as the precursor ion (or parent ion) in a tandem mass spectrometry experiment. It is selectively isolated in the first quadrupole (Q1) of the mass spectrometer before being passed into the collision cell (q2) for fragmentation.
Part 2: Collision-Induced Dissociation (CID) and the Fragmentation of the Fluoroquinolone Core
Tandem mass spectrometry (MS/MS) provides structural confirmation and enhances selectivity by generating and detecting characteristic fragment ions.[8] This is achieved through Collision-Induced Dissociation (CID) , a process where the isolated precursor ions are accelerated and collided with an inert gas (such as argon or nitrogen) within the collision cell.[9] This collision imparts internal energy to the precursor ion, causing it to break apart at its weakest chemical bonds, yielding a series of smaller, charged product ions (or daughter ions) and neutral molecules.
The fragmentation of fluoroquinolones is well-characterized and follows predictable pathways primarily involving the quinolone core and the piperazine substituent.[4] Key fragmentation reactions for the Enoxacin core structure include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂, 44 Da).
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the carboxylic acid group.
-
Piperazine Ring Cleavage: Scission of the C-7 piperazine ring, a hallmark of this class of compounds.[4]
Part 3: Elucidating the Fragmentation Pattern of Enoxacin-d8
The fragmentation of Enoxacin-d8 mirrors that of unlabeled Enoxacin, with the critical difference being the +8 Da mass shift for any fragment that retains the intact deuterated piperazine ring. By analyzing the mass-to-charge ratios of the product ions, we can deduce the specific structural components lost during CID.
Based on published data for Enoxacin and the known structure of Enoxacin-d8, the following Multiple Reaction Monitoring (MRM) transitions are key to its identification and quantification.[4][10]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
| 329.2 | 311.2 | H₂O (18 Da) | Loss of a water molecule from the protonated carboxylic acid group. This is a common initial fragmentation step for quinolones.[4] |
| 329.2 | 285.2 | CO₂ (44 Da) | Loss of carbon dioxide from the carboxylic acid group. The charge is retained on the larger molecule. |
| 329.2 | 242.2 | C₂H₅N + CO₂ (d-piperazine related) | This proposed pathway involves decarboxylation followed by cleavage and rearrangement of the deuterated piperazine ring, leading to the loss of a C₂D₄HN neutral fragment (47 Da). |
Note: The m/z values are presented with one decimal place for clarity, though high-resolution instruments provide more precise mass measurements.
The fragmentation can be visualized as a logical pathway originating from the selected precursor ion.
Part 4: Validated Experimental Protocol for LC-MS/MS Analysis
This section outlines a robust, self-validating protocol for the quantitative analysis of Enoxacin using Enoxacin-d8 as an internal standard. The protocol is designed to be a starting point for method development and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of Enoxacin-d8 working solution (e.g., 1 µg/mL in methanol/water) to the plasma and vortex briefly. This early addition ensures the IS tracks the analyte through the entire process.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain analyte stability and ionization efficiency.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:4 with water containing 0.1% formic acid. This step reduces the organic content of the final extract, improving peak shape and compatibility with the initial mobile phase conditions.
-
Injection: Inject 5-10 µL of the final extract onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The goal of the chromatography is to separate the analyte from matrix interferences and ensure a reproducible retention time.
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <2.6 µm particle size) provides good retention and peak shape for fluoroquinolones.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
Mass Spectrometry (MS) Conditions
These parameters should be optimized for the specific instrument in use.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 5.5 kV.[4]
-
Source Temperature: 500°C.[4]
-
Desolvation/Sheath Gas Flow: Optimize for best signal-to-noise (e.g., GS1: 50 psi, GS2: 60 psi).[4]
-
Collision Gas (CAD): High (Argon or Nitrogen).[4]
-
Collision Energy (CE): This must be optimized for each transition. A starting point is 25 ± 15 eV.[4]
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Enoxacin 321.2 277.1 (Quantifier) 100 Enoxacin 321.2 303.1 (Qualifier) 100 | Enoxacin-d8 (IS) | 329.2 | 285.2 (Quantifier) | 100 |
Conclusion
The mass spectrometric fragmentation of Enoxacin-d8 is a predictable and characterizable process, governed by the fundamental chemistry of the fluoroquinolone structure. The primary precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 329. Subsequent fragmentation via CID yields characteristic product ions corresponding to losses of water, carbon dioxide, and cleavage of the deuterated piperazine ring. Understanding these fragmentation pathways is essential for developing selective, robust, and reliable LC-MS/MS methods for the quantification of Enoxacin in various matrices. The use of Enoxacin-d8 as an internal standard is a critical component of this process, providing the necessary normalization to achieve the highest standards of analytical accuracy required in research and regulated laboratories.
References
-
Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 7315938. Available at: [Link]
-
Waters Corporation. (n.d.). Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate. Waters Application Note. Available at: [Link]
-
Hsieh, Y., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 817(2), 267-274. Available at: [Link]
-
mzCloud. (2015). Enoxacin. Spectral Database. Available at: [Link]
-
SCIEX. (n.d.). A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. SCIEX Application Note. Available at: [Link]
-
Samanidou, V., et al. (2021). Multi-Class Procedure for Analysis of 50 Antibacterial Compounds in Eggshells Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(5), 1373. Available at: [Link]
-
Stroshane, R. M., et al. (1990). Enoxacin: a new fluoroquinolone. DICP, 24(7-8), 748-755. Available at: [Link]
-
Agilent Technologies. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. LCGC International. Available at: [Link]
-
American Chemical Society. (2023). Optimized Green Nanoemulsions to Remove Pharmaceutical Enoxacin from Contaminated Bulk Aqueous Solution. ACS Omega, 8(12), 11285-11296. Available at: [Link]
-
Li, X., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 12, 730593. Available at: [Link]
-
El-Habeeb, A. A., & Refat, M. S. (2024). Enoxacin fluoroquinolone antibacterial agent complexes with Pt(IV), Ru(III) and Ir(III) ions: Synthesis, spectroscopic, physicochemical characterizations and biological studies. Bulletin of the Chemical Society of Ethiopia, 38(3), 685-700. Available at: [Link]
-
ResearchGate. (n.d.). MRM transitions and MS/MS parameters used in the validation for each analyte. Table from a publication. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Presentation. Available at: [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Note. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID.... Scientific Diagram. Available at: [Link]
-
Let's talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. Blog Post. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mzCloud – Enoxacin [mzcloud.org]
- 6. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. sciex.com [sciex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Enoxacin-d8 CAS number and molecular weight
An In-Depth Technical Guide to Enoxacin-d8 for Researchers and Drug Development Professionals
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic recognized for its efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[3][4] In recent years, the applications of enoxacin have expanded beyond its antibacterial properties into diverse research areas, including oncology and virology, due to its ability to modulate microRNA (miRNA) processing.[5][6][7]
This technical guide focuses on Enoxacin-d8, the deuterium-labeled analogue of Enoxacin. Isotopically labeled compounds are indispensable tools in modern analytical chemistry, particularly in pharmacokinetic and metabolic studies. Enoxacin-d8 serves as a high-fidelity internal standard for the precise quantification of enoxacin in complex biological matrices using mass spectrometry-based methods.[8] This document provides a comprehensive overview of the core physicochemical properties of Enoxacin-d8, its primary application as an internal standard, the underlying scientific principles of the parent compound, and practical experimental insights.
Physicochemical Properties of Enoxacin-d8
The accurate identification and characterization of a reference standard are foundational to any scientific investigation. The Chemical Abstracts Service (CAS) number and molecular weight are critical identifiers. For Enoxacin-d8, these values can vary depending on its salt form and hydration state. It is crucial for researchers to verify the specific form of the material with their supplier.
| Parameter | Value | Form/Notes | Source |
| Chemical Name | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl-2,2,3,3,5,5,6,6-d8)-1,8-naphthyridine-3-carboxylic acid | Base form with deuterium labeling specified | [8] |
| Molecular Formula | C₁₅H₉D₈FN₄O₃ | For the free base | [9][10] |
| CAS Number | 2930288-95-0 | Monohydrochloride | [8] |
| 1329642-60-5 | Not specified, likely free base | [9][10] | |
| Molecular Weight | 364.8 g/mol | Monohydrochloride | [8] |
| 328.37 g/mol | Not specified, likely free base | [9][10] | |
| 382.43 g/mol | Trihydrate | [11] |
Core Application: Enoxacin-d8 as an Internal Standard in Quantitative Analysis
The primary and most critical application of Enoxacin-d8 is its use as an internal standard (IS) for the quantification of enoxacin by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[8]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an IS is a compound added to samples at a known concentration to correct for variations in sample processing and instrument response. An ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.
Enoxacin-d8 is the gold standard for this purpose because its deuterium labels give it a higher mass than unlabeled enoxacin. However, its chemical and physical properties (e.g., polarity, pKa, extraction efficiency, and chromatographic retention time) are nearly identical to the parent compound. This co-elution and similar ionization efficiency allow for highly accurate and precise quantification, as any sample loss or matrix effects during the workflow will affect both the analyte and the IS to the same degree, leaving their response ratio unchanged.
Conceptual Workflow for Quantification
Caption: Enoxacin's mechanism of bacterial DNA replication inhibition.
Antibacterial Spectrum
Enoxacin demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. [4][8]The minimum inhibitory concentration (MIC₅₀) is a standard measure of an antibiotic's effectiveness.
| Bacterial Species | MIC₅₀ (mg/L) |
| Staphylococcus aureus | 1 |
| Escherichia coli | 0.12 |
| Klebsiella pneumoniae | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Serratia marcescens | 1 |
| Data sourced from Cayman Chemical technical information.[8] |
Emerging Research: Beyond an Antibiotic
Recent scientific inquiry has revealed that enoxacin possesses biological activities that extend beyond its antibacterial role, making it a valuable tool in cellular biology research.
-
Modulation of microRNA (miRNA) Processing: Enoxacin has been identified as a small molecule that can enhance the processing of miRNA. [5][6]It has been shown to interact with the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex, which is crucial for the maturation of miRNAs. This activity has profound implications for gene regulation and has spurred research into enoxacin's potential as an anticancer agent, as it can promote the biogenesis of tumor-suppressing miRNAs. [5][6]* Anticancer and Antiviral Potential: Studies have demonstrated that enoxacin can induce cell cycle arrest and apoptosis in various cancer cell lines and limit cancer invasiveness. [6]Furthermore, its ability to interfere with RNAi pathways has led to investigations into its potential as an antiviral agent, for instance, in preventing Zika virus infection in neural progenitor cells. [5]These diverse applications are a subject of ongoing research. [7][12]
Experimental Protocol: Quantification of Enoxacin in Human Plasma
This section provides a validated, step-by-step protocol for the quantitative analysis of enoxacin in a biological matrix, employing Enoxacin-d8 as the internal standard.
Objective: To determine the concentration of enoxacin in human plasma samples using LC-MS/MS.
Materials:
-
Enoxacin analytical standard
-
Enoxacin-d8 (Internal Standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Enoxacin and Enoxacin-d8 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL) and a working solution of Enoxacin-d8 (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the Enoxacin-d8 working solution. Vortex briefly.
-
Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further purification via SPE or dilute for direct injection if sufficient cleanliness is achieved (method dependent).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate enoxacin from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, must be optimized):
-
Enoxacin: Q1 321.1 -> Q3 277.1
-
Enoxacin-d8: Q1 329.1 -> Q3 285.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both enoxacin and Enoxacin-d8 MRM transitions.
-
Calculate the peak area ratio (Enoxacin / Enoxacin-d8).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of enoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Enoxacin-d8 is a vital tool for researchers and drug development professionals engaged in the study of enoxacin. Its physicochemical properties make it an ideal internal standard for achieving accurate and precise quantification in complex matrices. While the parent compound, enoxacin, remains a clinically relevant antibiotic, its newly discovered roles in modulating fundamental cellular processes like miRNA biogenesis have opened exciting new avenues for research in oncology and virology. The methodologies and technical information presented in this guide provide a solid foundation for the effective use of Enoxacin-d8 in rigorous scientific and clinical investigations.
References
-
Wikipedia. (2023). Enoxacin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enoxacin. PubChem Compound Summary for CID 3229. Retrieved from [Link]
-
MDPI. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Enoxacin used for?. Retrieved from [Link]
-
MDPI. (2021). The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Enoxacin-d8. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Retrieved from [Link]
Sources
- 1. Enoxacin - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Enoxacin used for? [synapse.patsnap.com]
- 5. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Pharmacokinetic Analysis of Enoxacin using Enoxacin-d8 as an Internal Standard
Introduction: The Imperative for Stable Isotope Labeled Internal Standards in Pharmacokinetics
The accurate determination of drug concentrations in biological matrices is the cornerstone of pharmacokinetic (PK) studies. These studies inform dosing regimens, assess bioequivalence, and are critical for the overall development and regulatory approval of pharmaceuticals. Enoxacin, a broad-spectrum fluoroquinolone antibiotic, has been utilized in the treatment of various bacterial infections.[1] To precisely characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and reliable bioanalytical method is paramount.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalysis. Enoxacin-d8, a deuterated analog of enoxacin, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, enoxacin, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable the correction for variability in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision in the quantification of enoxacin. This application note provides a detailed protocol for the determination of enoxacin in human plasma using Enoxacin-d8 as an internal standard, adhering to the principles of regulatory guidelines for bioanalytical method validation.[2][3]
Pharmacokinetic Profile of Enoxacin
Enoxacin is readily absorbed after oral administration, with a terminal half-life ranging from 4.2 to 6.8 hours.[4] Approximately 44% of the dose is recovered as unchanged drug in the urine.[4] Understanding these parameters is crucial for designing PK sampling schedules.
Bioanalytical Method: Quantification of Enoxacin in Human Plasma by LC-MS/MS
This section details a validated method for the quantification of enoxacin in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.
Materials and Reagents
-
Enoxacin reference standard (purity ≥98%)
-
Enoxacin-d8 internal standard (isotopic purity ≥99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Preparation of Solutions
-
Enoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of enoxacin reference standard in methanol.
-
Enoxacin-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enoxacin-d8 in methanol.
-
Working Standard Solutions: Serially dilute the enoxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Enoxacin-d8 stock solution with acetonitrile. This solution will be used for protein precipitation.
Experimental Workflow
The overall workflow for the analysis of clinical samples is depicted in the following diagram:
Caption: Overall bioanalytical workflow.
Step-by-Step Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex mix gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample (calibration standards, QC samples, and unknown study samples) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Addition of Internal Standard and Precipitation Agent: Add 300 µL of the internal standard working solution (100 ng/mL Enoxacin-d8 in acetonitrile) to each sample. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.
-
Vortex Mixing: Vortex mix the samples vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization depending on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Enoxacin | Precursor Ion (m/z): 321.1, Product Ion (m/z): 277.1 |
| Enoxacin-d8 (IS) | Precursor Ion (m/z): 329.2, Product Ion (m/z): 285.2 |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note on MRM Transitions: The precursor ion for enoxacin corresponds to its protonated molecule [M+H]⁺. A common fragmentation pathway for fluoroquinolones involves the loss of the carboxylic acid group and parts of the piperazine ring. The selected product ion for enoxacin (m/z 277.1) is a stable and abundant fragment. For Enoxacin-d8, with deuterium atoms typically on the piperazine ring, the precursor and product ions are shifted by 8 and 8 Da, respectively. These transitions should be optimized for the specific mass spectrometer being used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability for the analysis of clinical samples.[2][3] The following parameters should be assessed:
Calibration Curve
A calibration curve should be prepared in the same biological matrix as the study samples (human plasma) by spiking known concentrations of enoxacin. The curve should consist of a blank sample (matrix with internal standard), a zero sample (matrix with internal standard and analyte at the lower limit of quantification), and at least six non-zero standards covering the expected concentration range. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Accuracy and Precision
The accuracy and precision of the method should be determined by analyzing QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The analysis should be performed on at least three separate occasions (inter-day) with multiple replicates (n≥5) on each day (intra-day).
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Selectivity and Matrix Effect
Selectivity should be assessed by analyzing at least six different lots of blank human plasma to ensure no significant interference at the retention times of enoxacin and Enoxacin-d8. The matrix effect should be evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by endogenous components of the plasma. This is typically done by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
Stability
The stability of enoxacin in human plasma must be thoroughly evaluated under various conditions to ensure that the measured concentrations are representative of the in vivo concentrations at the time of sampling.
-
Freeze-Thaw Stability: QC samples should be subjected to at least three freeze-thaw cycles (e.g., frozen at -70°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: The stability of enoxacin in plasma should be assessed at room temperature for a duration that covers the expected sample handling time.
-
Long-Term Stability: The stability of enoxacin in plasma should be determined at the intended storage temperature (e.g., -70°C) for a period that exceeds the duration of the clinical study.
-
Stock Solution Stability: The stability of the enoxacin and Enoxacin-d8 stock solutions should be evaluated at room temperature and under refrigerated conditions.
For all stability assessments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of enoxacin in human plasma using Enoxacin-d8 as a stable isotope-labeled internal standard. The use of LC-MS/MS offers the required sensitivity, selectivity, and throughput for pharmacokinetic studies. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality data to support drug development and regulatory submissions.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Todd, P. A., & Faulds, D. (1992). Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 44(5), 814–850.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920.
- Graber, H., Ludwig, E., Arr, M., & Lányi, P. (1987). The absorption and disposition of enoxacin in healthy subjects. Journal of clinical pharmacology, 27(7), 537–541.
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2021). Journal of Analytical Methods in Chemistry. [Link]
Sources
- 1. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Enoxacin using Enoxacin-d8 as an Internal Standard
Introduction: The Analytical Imperative for Enoxacin Quantification
Enoxacin is a second-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its therapeutic applications have historically included the treatment of urinary tract infections and gonorrhea.[2][3] The core structure of Enoxacin is a 1,8-naphthyridine nucleus.[1] Given its clinical significance and the potential for bacterial resistance, the accurate quantification of Enoxacin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.
This application note provides a comprehensive guide to sample preparation for the analysis of Enoxacin in biological fluids, with a particular focus on human plasma and serum. To ensure the highest degree of accuracy and to correct for variability in sample processing and instrument response, the use of a stable isotope-labeled internal standard is indispensable. Enoxacin-d8, a deuterated analog of Enoxacin, serves as the ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the unlabeled analyte.[4]
We will explore three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each method, we will delve into the underlying scientific principles, provide detailed, step-by-step protocols, and present validation data, including recovery and matrix effects, to guide the researcher in selecting the most appropriate technique for their analytical needs.
The Role of Enoxacin-d8 as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added to samples at a known concentration to facilitate the accurate quantification of the analyte of interest. The ideal IS has physicochemical properties very similar to the analyte. Enoxacin-d8 is a deuterated version of Enoxacin, meaning that eight hydrogen atoms in its structure have been replaced with deuterium atoms. This modification results in a molecule that behaves nearly identically to Enoxacin during sample preparation and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer.
By adding a fixed amount of Enoxacin-d8 to all calibrators, quality control samples, and unknown samples at the beginning of the sample preparation process, any loss of analyte during the extraction steps or variations in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to the same extent. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, thus correcting for these potential sources of error and ensuring the accuracy and precision of the results.
I. Protein Precipitation (PPT): A Rapid Approach for Sample Cleanup
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, which can interfere with downstream analysis. The principle involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample.[5] This disrupts the hydration shell around the proteins, leading to their denaturation and precipitation out of the solution.[5] Following centrifugation, the supernatant containing the analyte of interest and the internal standard can be directly injected into the LC-MS/MS system or further processed.
Causality Behind Experimental Choices in PPT:
-
Choice of Precipitant: Acetonitrile is a common choice for precipitating plasma proteins due to its efficiency in denaturing a broad range of proteins and its compatibility with reversed-phase chromatography mobile phases.[6] A ratio of 3:1 (v/v) acetonitrile to plasma is often employed to ensure complete protein precipitation.[7]
-
Vortexing and Centrifugation: Thorough vortexing ensures complete mixing of the solvent with the sample, maximizing the precipitation efficiency. Subsequent high-speed centrifugation is critical for pelleting the precipitated proteins, resulting in a clear supernatant for analysis.
Detailed Protocol for Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma or serum.
-
Spike with 10 µL of Enoxacin-d8 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for Enoxacin analysis using Liquid-Liquid Extraction.
III. Solid-Phase Extraction (SPE): High Selectivity and Concentration
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest from a liquid sample. [8]Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. SPE can provide very clean extracts and allows for significant sample concentration.
Causality Behind Experimental Choices in SPE:
-
Sorbent Selection: For fluoroquinolones like Enoxacin, a mixed-mode sorbent such as Oasis MCX (Mixed-Mode Cation Exchange) is often effective. This sorbent possesses both reversed-phase and strong cation-exchange properties, allowing for a dual retention mechanism and a more selective cleanup. Oasis HLB (Hydrophilic-Lipophilic Balanced) is another suitable option, offering good retention for a broad range of compounds.
-
Conditioning and Equilibration: The conditioning step with methanol wets the sorbent and activates the functional groups. The equilibration step with water prepares the sorbent for the aqueous sample, ensuring proper retention.
-
Wash and Elution Solvents: The wash steps are crucial for removing interferences. A weak organic solvent or an acidic aqueous solution can be used to wash away weakly retained compounds without eluting the analyte. The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, an elution solvent containing a base (e.g., ammonium hydroxide in methanol) is typically used to neutralize the charge interaction and elute the basic analyte.
Detailed Protocol for Solid-Phase Extraction (Oasis MCX):
-
Conditioning: Pass 1 mL of methanol through the Oasis MCX cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading:
-
To 500 µL of human plasma or serum, add 10 µL of Enoxacin-d8 internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Enoxacin analysis using Solid-Phase Extraction.
IV. Method Comparison and Data Summary
The choice of sample preparation method depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and sensitivity. The following table summarizes the key performance parameters for each of the described methods for Enoxacin analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Principle | Protein denaturation and removal | Differential solubility | Analyte retention on a solid sorbent |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Extraction Recovery of Enoxacin | Typically 85-105% (for similar fluoroquinolones) | 88.7% - 95.3% | Generally > 80% (for fluoroquinolones) |
| Matrix Effect | Can be significant | Moderate | Low to Moderate |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | Can be low due to concentration | Can be very low due to concentration |
| Cleanliness of Final Extract | Low to Moderate | Moderate to High | High |
| Automation Potential | High | Moderate | High |
Note: Recovery and matrix effect data for Protein Precipitation and Solid-Phase Extraction are based on typical values reported for fluoroquinolones and may vary for Enoxacin under specific experimental conditions.
V. LC-MS/MS Parameters for Enoxacin and Enoxacin-d8 Analysis
The following are suggested starting parameters for the UPLC-MS/MS analysis of Enoxacin and Enoxacin-d8. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting |
| UPLC Column | C18, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Enoxacin) | m/z 321.1 → 277.1 |
| MRM Transition (Enoxacin-d8) | m/z 329.1 → 285.1 |
Conclusion: A Self-Validating System for Robust Enoxacin Analysis
The successful quantification of Enoxacin in biological matrices relies on a robust and well-validated analytical method. The inclusion of Enoxacin-d8 as an internal standard is a cornerstone of this approach, providing a self-validating system that corrects for variations in sample preparation and instrument response.
This application note has detailed three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. While protein precipitation offers a rapid and high-throughput solution, it may suffer from more significant matrix effects. Liquid-liquid extraction provides a cleaner extract with good recovery. Solid-phase extraction offers the highest degree of selectivity and the potential for significant sample concentration, leading to the cleanest extracts and lowest limits of quantification.
The choice of method should be guided by the specific analytical goals, available resources, and the required sensitivity of the assay. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently develop and validate a reliable method for the quantitative analysis of Enoxacin in their studies.
References
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. [Link]
-
Chavda, V. P., et al. (2023). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. Molecules, 28(14), 5455. [Link]
-
Chen, D., et al. (2021). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Journal of Chromatography B, 1180, 122889. [Link]
-
Li, S., et al. (2020). Development and Validation of UPLC-MS/MS Method for Determination of Enasidenib in Rat Plasma and Its Pharmacokinetic Application. Journal of Analytical Methods in Chemistry, 2020, 8878954. [Link]
- Liu, X., et al. (2014). Simultaneous determination of eight fluoroquinolones in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Zarei, M., et al. (2018). Development and validation of HPLC method for the determination of pioglitazone in human plasma. International Journal of Pharmaceutical Sciences and Research, 9(7), 2885-2890.
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). MRM transitions and MS/MS parameters used in the validation for each analyte. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. [Link]
-
Zhang, N., et al. (2021). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. Metabolites, 11(9), 623. [Link]
-
Zheng, M., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 12, 735394. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Oriental Journal of Chemistry. (2023). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid - Liquid Extraction. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Enoxacin in Human Plasma Using Enoxacin-d8 as an Internal Standard
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of Enoxacin, a broad-spectrum fluoroquinolone antibiotic, in human plasma. The method employs a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, utilizing Enoxacin-d8, a stable isotope-labeled analog, as the internal standard (IS) to ensure the highest level of accuracy and precision. The use of Enoxacin-d8 corrects for variability during sample preparation and potential matrix effects during ionization.[1][2][3][4] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Enoxacin.[3][5][6] All procedures are detailed to allow for direct implementation and are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]
Introduction: The Rationale for a Deuterated Internal Standard
Enoxacin is a fluoroquinolone antibacterial agent effective against a wide range of Gram-negative and some Gram-positive bacteria.[6][10][11] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[11][12] Accurate quantification of Enoxacin in biological matrices is critical for pharmacokinetic profiling, dose-response studies, and ensuring therapeutic efficacy.[5][13][14]
Bioanalytical methods employing LC-MS/MS are preferred for their high sensitivity and specificity.[15][16] However, the complexity of biological matrices like plasma can lead to analytical challenges, most notably matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[1][4] To mitigate these issues, the use of a stable isotope-labeled internal standard is the gold standard.[1][2][17]
Enoxacin-d8 is an ideal internal standard for Enoxacin analysis.[3][10][18] As a deuterated analog, it shares near-identical physicochemical properties with Enoxacin, ensuring it behaves similarly during sample extraction and chromatographic separation.[2][4][17] Because it co-elutes with the analyte, it experiences the same degree of matrix effects and any variations in instrument response.[1][17] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the analyte by calculating the ratio of the analyte's response to the internal standard's response.[4][17] This approach significantly enhances method robustness, reproducibility, and compliance with regulatory guidelines.[2][19]
Materials and Reagents
Standards and Chemicals
-
Enoxacin reference standard (Purity ≥98%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes (calibrated)
-
Solid Phase Extraction (SPE) Manifold and Cartridges (e.g., C18)
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis. Using a high-purity reference standard and a precise analytical balance minimizes initial measurement errors. Serial dilution is a standard and reliable method for creating calibration and quality control samples across the desired concentration range.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Enoxacin and Enoxacin-d8 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Mix thoroughly. These stocks should be stored at 2-8°C.[20]
-
-
Working Standard Solutions:
-
Prepare a series of Enoxacin working solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike plasma for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Enoxacin-d8 primary stock solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL. This solution will be added to all samples and standards (except blanks).
-
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is a robust sample cleanup technique that removes proteins and other interfering substances from the plasma matrix, which can cause ion suppression and clog the analytical column.[15] A C18 sorbent is chosen based on the non-polar characteristics of the quinolone structure. The wash steps are optimized to remove polar interferences, while the elution solvent is selected to ensure complete recovery of the analyte and internal standard.
-
Sample Spiking:
-
To 200 µL of blank human plasma, add 20 µL of the appropriate Enoxacin working solution to prepare calibration standards and QC samples.
-
For the blank sample, add 20 µL of 50:50 methanol/water.
-
For all samples (except the blank), add 20 µL of the 100 ng/mL Enoxacin-d8 IS working solution.
-
-
Protein Precipitation & Loading:
-
Add 400 µL of 0.1% formic acid in water to each sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile containing 0.2% formic acid.[15]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see section 4.1) and transfer to an autosampler vial for LC-MS/MS analysis.
-
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Caption: Solid-Phase Extraction (SPE) workflow for Enoxacin from plasma.
LC-MS/MS Instrumental Analysis
Rationale: The chromatographic method is designed to achieve a sharp peak shape and a short retention time for high-throughput analysis. A C18 column is standard for separating moderately non-polar compounds like Enoxacin. The gradient elution using acetonitrile and an acidic aqueous mobile phase provides good separation from endogenous plasma components.[15] The mass spectrometer is operated in positive electrospray ionization mode, which is effective for nitrogen-containing compounds like fluoroquinolones.[15] Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enoxacin | 321.1 | 277.1 | 25 |
| Enoxacin-d8 | 329.2 | 285.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Caption: LC-MS/MS data acquisition pathway using MRM.
Method Validation Protocol
To ensure the reliability of the analytical data, the method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[7][8][9][21] The following parameters must be assessed.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. Analyze at least six blank plasma sources.[8] | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS. |
| Linearity & Range | A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration.[22] | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples at four levels (LOD, L, M, H). Accuracy is % deviation from nominal, Precision is %CV.[9] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessment of ion suppression/enhancement by comparing the response of analyte in post-extraction spiked plasma vs. neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure, comparing pre-extraction spiked samples to post-extraction spiked samples.[9] | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Enoxacin in human plasma. The incorporation of Enoxacin-d8 as an internal standard is a critical element, ensuring high-quality, reliable data by compensating for analytical variability. The outlined protocol, from sample preparation to instrumental analysis and method validation, provides a comprehensive framework for researchers in pharmaceutical development and clinical diagnostics, facilitating accurate pharmacokinetic and therapeutic assessments of Enoxacin.
References
-
Enoxacin-D8 - WITEGA Laboratorien Berlin-Adlershof GmbH. [Link]
-
Does anyone know of a method to measure enoxacin in plasma? - ResearchGate. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
[Simultaneous determination of quinolones in foods by LC/MS/MS] - PubMed. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]
-
CAS No : 1329642-60-5| Chemical Name : Enoxacin-d8 | Pharmaffiliates. [Link]
-
Multi-residual quantitative analytical method for antibiotics in sea food by LC/MS/MS ASMS 2017 TP 198 - Shimadzu. [Link]
-
Enoxacin-D8 (HCl) - Veeprho. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [Link]
-
A New RP-HPLC Method Development and Validation of Ozenoxacin Cream. [Link]
-
Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC - PubMed Central. [Link]
-
Pharmacokinetics and tissue penetration of enoxacin - PMC - NIH. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES - IJNRD. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. [Link]
-
Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. [Link]
-
Bioanalytical Method Validation - U.S. Food and Drug Administration. [Link]
-
Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers - Oxford Academic. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. [Link]
-
Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. [Link]
-
The pharmacokinetics of enoxacin in elderly patients - Oxford Academic. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
-
Pharmacokinetics of Enrofloxacin in Plasma, Urine, and Feces of Donkey (Equus asinus) after a Single Intragastric Administration - MDPI. [Link]
-
What is Enoxacin used for? - Patsnap Synapse. [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. Pharmacokinetics and tissue penetration of enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. caymanchem.com [caymanchem.com]
- 11. What is Enoxacin used for? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [Simultaneous determination of quinolones in foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 18. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 19. youtube.com [youtube.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ijnrd.org [ijnrd.org]
Application Note: Quantification of Enoxacin in Human Plasma using Enoxacin-d8 by LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Enoxacin in human plasma. Enoxacin, a broad-spectrum fluoroquinolone antibiotic, requires careful monitoring to ensure therapeutic efficacy while minimizing potential toxicity. This protocol utilizes Enoxacin-d8, a stable isotope-labeled internal standard, to ensure the highest degree of accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring (TDM) of Enoxacin.
Introduction: The Clinical Imperative for Enoxacin TDM
Enoxacin is a synthetic fluoroquinolone antibacterial agent effective against a wide range of Gram-negative and Gram-positive bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, transcription, and repair.[3] Primarily used in the treatment of urinary tract infections (UTIs) and gonorrhea, its pharmacokinetic profile, with a serum elimination half-life of approximately 6 hours, necessitates optimized dosing to maintain plasma concentrations within the therapeutic window.[1][2]
Therapeutic Drug Monitoring (TDM) is a critical clinical practice for drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear concentration-effect relationship. For antibiotics like Enoxacin, TDM helps to:
-
Optimize Efficacy: Ensuring drug concentrations are sufficient to overcome the minimum inhibitory concentration (MIC) of the target pathogen.
-
Minimize Toxicity: Avoiding adverse effects associated with excessive drug levels.
-
Personalize Dosing: Adjusting dosage based on individual patient characteristics such as renal function, age, and co-morbidities.[4]
The development of a reliable and precise analytical method is the cornerstone of effective TDM. LC-MS/MS has emerged as the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity, selectivity, and speed.[5]
The Role of Enoxacin-d8 as an Internal Standard
The accuracy of quantification in LC-MS/MS is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[6] Enoxacin-d8 is the ideal internal standard for this assay for several key reasons:
-
Chemical and Physical Equivalence: Enoxacin-d8 is chemically identical to Enoxacin, differing only in the substitution of eight hydrogen atoms with deuterium. This ensures that it co-elutes chromatographically and exhibits the same behavior during sample extraction, and ionization.[7][8]
-
Correction for Matrix Effects and Variability: Any sample loss during preparation or signal suppression/enhancement in the ion source will affect both the analyte and the SIL-IS equally.[6][9] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly precise and accurate results.[7]
-
Mass-Based Differentiation: The mass difference of 8 Daltons allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[8]
Using Enoxacin-d8 transforms the protocol into a self-validating system, where the internal standard acts as a built-in control for every individual sample, ensuring the trustworthiness of the generated data.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive workflow from sample receipt to final data analysis.
Materials and Reagents
| Reagent/Material | Grade | Source (Example) |
| Enoxacin Analytical Standard | ≥99.0% | Sigma-Aldrich |
| Enoxacin-d8 | ≥98.0%, 99% isotopic purity | WITEGA Laboratorien |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Merck |
| Methanol (MeOH) | HPLC or LC-MS Grade | Merck |
| Formic Acid (FA) | LC-MS Grade, ~99% | Sigma-Aldrich |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Reputable Bio-supplier |
| Deionized Water | >18 MΩ·cm | In-house water purification system |
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enoxacin and Enoxacin-d8 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Enoxacin primary stock with 50:50 Methanol:Water to prepare working solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Enoxacin-d8 primary stock solution with 50:50 Methanol:Water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range. A typical range for Enoxacin might be 5 ng/mL to 5000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11]
-
Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL Enoxacin-d8 working solution to each tube (except for double blanks).
-
Vortex: Briefly vortex mix for 10 seconds.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and maintain the analyte in its protonated state for positive ion mode ESI.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Dilute (Optional but Recommended): Add 200 µL of deionized water with 0.1% formic acid to the vial. This reduces the organic solvent concentration of the injected sample, which can improve peak shape for early-eluting compounds on reversed-phase columns.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Diagram 1: Experimental Workflow
Caption: Workflow for Enoxacin quantification in plasma.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Causality/Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation and rapid analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile reversed-phase chemistry suitable for retaining moderately polar compounds like Enoxacin. The small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides a proton source for efficient positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B | A gradient elution is necessary to ensure the analyte is well-retained and separated from matrix components, followed by a high organic wash to clean the column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Enoxacin contains basic nitrogen atoms in the piperazine ring that are readily protonated in an acidic mobile phase. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 150 °C | Optimized for efficient desolvation without thermal degradation. |
| Desolvation Temp. | 500 °C | High temperature aids in the rapid desolvation of the mobile phase, enhancing signal intensity. |
Mass Spectrometry MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the assay. The following transitions are based on the known fragmentation patterns of fluoroquinolones.[12] The molecular weight of Enoxacin is 320.32 g/mol .[11] In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 321.3.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) | Rationale for Product Ion |
| Enoxacin | 321.3 | 277.2 (Quantifier) | 25 eV (Start) | Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for fluoroquinolones. |
| 321.3 | 303.2 (Qualifier) | 20 eV (Start) | Loss of H₂O (18 Da) from the carboxylic acid group. | |
| Enoxacin-d8 (IS) | 329.3 | 285.2 (Quantifier) | 25 eV (Start) | Corresponds to the loss of CO₂ from the deuterated parent molecule. |
| 329.3 | 311.2 (Qualifier) | 20 eV (Start) | Corresponds to the loss of H₂O from the deuterated parent molecule. |
Note: Collision energies are instrument-dependent and must be optimized empirically to achieve the most stable and intense signal for each transition.[8]
Method Validation: Ensuring a Self-Validating System
To ensure the reliability of this method for TDM, a full validation must be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[13]
| Validation Parameter | Acceptance Criteria (FDA M10 Guidance) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Establishes the relationship between instrument response and concentration. |
| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. | Confirms the method provides results that are both correct (accurate) and reproducible (precise). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a pure solution. The CV of the IS-normalized matrix factor should be ≤ 15%. | Evaluates the impact of co-eluting matrix components on ionization efficiency. |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte stability must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. Analyte concentration should be within ±15% of the nominal concentration. | Ensures that the analyte concentration does not change during sample handling, storage, and processing. |
Data Analysis and Interpretation
-
Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both Enoxacin and Enoxacin-d8 using the instrument's data processing software.
-
Ratio Calculation: Calculate the peak area ratio (Enoxacin Area / Enoxacin-d8 Area) for all standards, QCs, and unknown samples.
-
Calibration Curve Generation: Plot the peak area ratio versus the nominal concentration for the calibration standards. Apply a linear regression with a 1/x² weighting, which is typically appropriate for bioanalytical assays.
-
Quantification: Determine the concentration of Enoxacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Result Acceptance: The results for an analytical run are considered valid if the QC samples are within the pre-defined accuracy and precision limits (typically ±15% of the nominal value).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of Enoxacin in human plasma using Enoxacin-d8 as an internal standard. The detailed steps for sample preparation, along with the optimized LC-MS/MS conditions, offer a reliable method for therapeutic drug monitoring and pharmacokinetic research. The emphasis on a stable isotope-labeled internal standard and adherence to rigorous validation principles ensures the generation of trustworthy and defensible data, ultimately supporting improved patient care and advancing drug development.
References
-
Wikipedia. Enoxacin. [Link]
-
Liedtke, L. A. (1988). Enoxacin: a new fluoroquinolone. Clinical Pharmacy, 7(5), 351-359. [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistrySelect, 8(31), e202301413. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. enoxacin. [Link]
-
Zal-Kieroń, A., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 37-45. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Stanford Medicine Children's Health. LPCHS Antimicrobial Therapy Monitoring Guideline. [Link]
-
Ojemaye, M. O., & Petrik, L. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6. [Link]
-
ResearchGate. Does anyone know of a method to measure enoxacin in plasma? [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. How to choose optimal collision energy (CE) for MRM transition? [Link]
-
PubChem. Enoxacin. [Link]
-
Veeprho. Enoxacin Impurities and Related Compound. [Link]
-
Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Melo, S. A., et al. (2011). A TARBP2-dependent miRNA biogenesis pathway that is regulated by the TRBP-binding domain of ADAR1. Molecular Cell, 42(4), 485-498. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
FDA.gov. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Johns Hopkins ABX Guide. Enoxacin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 3. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mzCloud – Enoxacin [mzcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enoxacin - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 74011-58-8) [witega.de]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
protocol for using Enoxacin-d8 in bacterial culture experiments
An Application Guide for the Use of Enoxacin-d8 in Bacterial Culture and Analytical Studies
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Enoxacin and its deuterated analogue, Enoxacin-d8, in bacterial culture experiments. This guide moves beyond simple procedural lists to explain the underlying scientific principles, from the molecular mechanism of action to the rationale behind specific experimental designs. We present detailed, field-proven protocols for preparing stock solutions, determining Minimum Inhibitory Concentration (MIC), and performing Time-Kill Curve assays. A key focus is placed on the distinct roles of Enoxacin as the biologically active agent for antimicrobial testing and Enoxacin-d8 as an internal standard for precise quantification in analytical workflows such as liquid chromatography-mass spectrometry (LC-MS).
Introduction: Understanding Enoxacin and the Role of Isotopic Labeling
Enoxacin is a synthetic, broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1][2][3] First developed in the 1970s and 80s, fluoroquinolones marked a significant advancement in antimicrobial therapy, exhibiting potent activity against a wide range of pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacteriaceae.[2][3][4]
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal effect of Enoxacin is achieved through the targeted inhibition of two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1][5][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary to relieve torsional stress and allow the replication fork to proceed.[1][7] Enoxacin binds to the gyrase-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[1][8] This leads to an accumulation of double-strand breaks, halting DNA replication and ultimately causing cell death.[1]
-
Topoisomerase IV: In Gram-positive bacteria, this is often the primary target. Its main role is to separate interlinked daughter chromosomes (catenanes) after replication is complete.[9] Inhibition by Enoxacin prevents this decatenation, leading to failed cell division and death.[1]
This dual-targeting mechanism contributes to Enoxacin's broad-spectrum activity.
Caption: Mechanism of Action of Enoxacin.
Enoxacin-d8: The Internal Standard
Enoxacin-d8 is an isotopically labeled version of Enoxacin, where eight hydrogen atoms on the piperazinyl ring have been replaced with deuterium.[10] Deuterium is a stable (non-radioactive) isotope of hydrogen containing one proton and one neutron. This mass difference is undetectable by biological systems but easily distinguished by mass spectrometry.
Why use Enoxacin-d8? Its primary and intended use is as an internal standard for the quantification of Enoxacin in complex samples (e.g., plasma, tissue homogenates, or bacterial lysates) using Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS).[10][11] Because Enoxacin-d8 is chemically identical to Enoxacin, it behaves the same way during sample extraction, processing, and chromatographic separation. However, the mass spectrometer detects it as a distinct, heavier molecule. By adding a known amount of Enoxacin-d8 to a sample, researchers can calculate the exact concentration of the unlabeled Enoxacin by comparing the signal intensities of the two molecules. This corrects for any sample loss during preparation or fluctuations in instrument performance, ensuring highly accurate and reproducible quantification.[11][12]
Core Experimental Protocols
This section details the essential protocols for working with Enoxacin in a microbiology laboratory. While Enoxacin-d8's biological activity is expected to be identical to its unlabeled counterpart, its high cost makes it impractical for routine susceptibility testing. Therefore, these protocols utilize standard Enoxacin; the application of Enoxacin-d8 as an analytical tool is discussed in Section 3.
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is foundational to reliable experimental outcomes. Enoxacin has limited aqueous solubility, which can be pH-dependent.
Materials:
-
Enoxacin powder (or Enoxacin-d8 powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance and sterile spatulas
Procedure for a 10 mg/mL Stock Solution:
-
Weighing: Aseptically weigh 10 mg of Enoxacin powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization:
-
Primary Method (DMSO): Add 1 mL of sterile DMSO to the tube.[13] Vortex thoroughly until the powder is completely dissolved. DMSO is an effective solvent but must be kept at low final concentrations in culture media (<0.5%) to avoid toxicity to bacteria.
-
Alternative Method (Aqueous): For applications where DMSO is undesirable, Enoxacin can be dissolved in an aqueous buffer by adjusting the pH. Add a small volume of sterile 0.1 M NaOH dropwise while vortexing until the compound dissolves. Then, bring the final volume to 1 mL with sterile water or PBS (pH 7.2). Note that the solubility in PBS is approximately 10 mg/mL.[13] Be aware that high pH can affect the stability of some media components.
-
-
Sterilization: Stock solutions in DMSO are considered self-sterilizing. If prepared in an aqueous buffer, filter-sterilize through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Label clearly with the compound name, concentration, solvent, and date.
-
Store aliquots at -20°C or -80°C. Enoxacin is stable for at least 4 years when stored properly as a solid.[10] Avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions are less stable and should ideally be used within one day.[13]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method described here is the standard recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Enoxacin stock solution (10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a row of the 96-well plate.
-
Prepare a working solution of Enoxacin from your stock. For example, to test a top concentration of 64 µg/mL, dilute your 10 mg/mL stock to 128 µg/mL in CAMHB.
-
Add 200 µL of this 128 µg/mL Enoxacin working solution to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no drug, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final diluted bacterial inoculum (from step 1) to wells 1 through 11. This halves the drug concentration in each well to the final desired range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL) and brings the final bacterial density to 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC:
-
Visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the first clear well).[14]
-
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 3: Time-Kill Curve Assay
This dynamic assay assesses the rate of bactericidal or bacteriostatic activity of an antibiotic over time.[16]
Materials:
-
All materials from the MIC protocol, plus:
-
Sterile flasks or tubes for culture growth
-
Sterile saline for dilutions
-
Agar plates (e.g., Tryptic Soy Agar) for colony counting
-
Timer, incubator shaker
Procedure:
-
Preparation:
-
Determine the MIC of Enoxacin for the test organism as described in Protocol 2.2.
-
Prepare a log-phase bacterial culture in CAMHB with a starting density of ~5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare flasks with CAMHB containing Enoxacin at various concentrations relative to the MIC (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate each flask with the log-phase culture.
-
-
Time-Course Sampling:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[16]
-
Perform a 10-fold serial dilution of each aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions onto agar plates. For example, for the T=0 sample, plate dilutions from 10⁻¹ to 10⁻³. For later time points from the control flask, higher dilutions will be needed. For treated flasks, lower dilutions or neat samples may be required.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the viable cell count (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the results as log₁₀ CFU/mL versus time (hours).
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL and maintenance of the bacterial count below the level of the growth control.
-
Caption: Workflow for Time-Kill Curve Assay.
Application of Enoxacin-d8 in Quantitative Analysis
As established, the primary role of Enoxacin-d8 is not as a therapeutic agent in culture but as an analytical tool to measure the concentration of its unlabeled counterpart. This is critical in pharmacokinetic/pharmacodynamic (PK/PD) studies, drug stability assays, and investigations into bacterial drug uptake or efflux.
Conceptual Workflow:
-
Sample Preparation: An experimental sample is generated (e.g., bacterial supernatant, cell pellet lysate, or plasma from an animal study) that contains an unknown quantity of Enoxacin.
-
Spiking with Internal Standard: A precise, known amount of Enoxacin-d8 stock solution is added ("spiked") into the sample.
-
Extraction: Both Enoxacin and Enoxacin-d8 are co-extracted from the sample matrix to remove interfering substances. Any physical loss during this step will affect both compounds equally.
-
LC-MS Analysis: The extracted sample is injected into an LC-MS system. The liquid chromatography (LC) separates the analytes from other components, and both Enoxacin and Enoxacin-d8 will elute at nearly the same time. The mass spectrometer (MS) detects them as two separate ions based on their mass-to-charge ratio.
-
Quantification: A calibration curve is generated using known concentrations of Enoxacin and a constant concentration of Enoxacin-d8. The ratio of the peak area of Enoxacin to the peak area of Enoxacin-d8 in the unknown sample is compared to this calibration curve to determine the exact concentration of Enoxacin.
Sources
- 1. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 2. Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds [mdpi.com]
- 3. Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Enoxacin used for? [synapse.patsnap.com]
- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enoxacin-d8 Signal Suppression in Mass Spectrometry
Welcome to the technical support center for troubleshooting signal suppression of Enoxacin-d8 in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS/MS for quantitative bioanalysis. As a stable isotope-labeled (SIL) internal standard, Enoxacin-d8 is crucial for accurate quantification of Enoxacin.[1] However, like any analytical method, challenges such as signal suppression can arise, compromising data quality.[2][3] This guide provides in-depth, experience-based troubleshooting strategies to identify, mitigate, and resolve these issues, ensuring the robustness and reliability of your analytical data.
Understanding the "Why": The Mechanics of Signal Suppression
Signal suppression in electrospray ionization (ESI) mass spectrometry is a phenomenon where the ionization efficiency of the target analyte (in this case, Enoxacin-d8) is reduced by co-eluting components from the sample matrix.[4][5] This leads to a decreased signal intensity, which can negatively impact accuracy, precision, and the limit of quantification.[6] The core of the issue lies in the competition for charge and surface access on the ESI droplets.[3][7]
During the ESI process, a fine spray of charged droplets is generated, and as the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[8][9] If other compounds (matrix components) are present in high concentrations or have a higher affinity for the charge, they can monopolize the ionization process, leaving fewer available charges for your analyte of interest.[3][10]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address specific problems you might encounter with Enoxacin-d8 signal suppression. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting protocol.
Q1: My Enoxacin-d8 signal is unexpectedly low or absent, even in clean samples. What are the primary instrumental checks I should perform?
Plausible Cause: Before attributing the issue to matrix effects, it's essential to rule out instrument-related problems. Issues with the ion source, mass spectrometer parameters, or the LC system can mimic signal suppression.[11]
Troubleshooting Protocol:
-
Ion Source Inspection and Cleaning:
-
Rationale: A contaminated ion source is a frequent cause of signal instability and suppression.[2] Over time, non-volatile salts and sample components can accumulate on the capillary, cone, and lenses, disrupting the electric fields necessary for efficient ionization and ion transmission.
-
Procedure:
-
Perform a system suitability test with a known standard to confirm the performance drop.
-
Follow the manufacturer's protocol to carefully clean the ESI probe, capillary, skimmer, and other ion optics.
-
Re-run the system suitability test to assess performance recovery.
-
-
-
MS Parameter Optimization:
-
Rationale: Suboptimal MS parameters can lead to poor ionization and fragmentation, resulting in a weak signal.[11] It's crucial to ensure these are correctly set for Enoxacin-d8.
-
Procedure:
-
Directly infuse a standard solution of Enoxacin-d8 to optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Confirm the precursor and product ions for your specific instrument. For Enoxacin, common fragmentation pathways involve losses of H₂O, CO, and HF from the protonated molecule.[12]
-
Ensure the mass analyzer is calibrated and functioning within specifications.
-
-
-
LC System Check:
-
Rationale: Issues within the LC system, such as leaks, pump malfunctions, or column degradation, can lead to inconsistent flow rates and retention times, affecting signal stability.[2]
-
Procedure:
-
Check for stable backpressure. Fluctuations can indicate pump issues or leaks.
-
Perform a blank injection to ensure the system is clean.
-
Verify the mobile phase composition and ensure it is correctly prepared and degassed.
-
-
Q2: I'm observing significant signal suppression for Enoxacin-d8 when analyzing biological matrices (e.g., plasma, urine). How can I confirm and quantify this matrix effect?
Plausible Cause: Biological matrices are complex mixtures containing salts, lipids, proteins, and other endogenous compounds that are notorious for causing ion suppression.[13][14]
Troubleshooting Protocol:
-
Post-Column Infusion Experiment:
-
Rationale: This is a definitive method to visualize the regions of ion suppression in your chromatogram.[15][16]
-
Procedure:
-
Set up a constant infusion of Enoxacin-d8 solution into the LC flow path after the analytical column using a T-junction.
-
Inject a blank matrix extract (a sample prepared without the analyte or internal standard).
-
Monitor the Enoxacin-d8 signal. A stable baseline will be observed. Any dips in this baseline correspond to elution times where matrix components are causing ion suppression.[15]
-
Diagram: Post-Column Infusion Setup
Caption: Workflow for a post-column infusion experiment.
-
-
Quantitative Assessment of Matrix Effect:
-
Rationale: To quantify the extent of suppression, you can compare the response of Enoxacin-d8 in the presence and absence of the matrix.[17]
-
Procedure:
-
Prepare a solution of Enoxacin-d8 in a clean solvent (Set A).
-
Prepare a blank matrix extract and spike it with Enoxacin-d8 at the same final concentration as Set A (Set B).
-
Analyze both sets and calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[6]
-
-
-
Q3: My Enoxacin-d8 internal standard is not adequately compensating for the signal variability of the unlabeled Enoxacin. What could be the cause?
Plausible Cause: While SIL internal standards are designed to co-elute and experience the same matrix effects as the analyte, this compensation can fail if there is a chromatographic separation between the analyte and the internal standard.[18][19] Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts.[20] If a region of significant ion suppression falls between the elution of Enoxacin-d8 and Enoxacin, the compensation will be inaccurate.[21]
Troubleshooting Protocol:
-
Evaluate Chromatographic Co-elution:
-
Rationale: Perfect co-elution is key for effective internal standard correction.[22]
-
Procedure:
-
Overlay the chromatograms of Enoxacin and Enoxacin-d8.
-
Zoom in on the peaks to assess the degree of co-elution. A slight separation can be problematic in the presence of sharp ion suppression zones.
-
If separation is observed, consider adjusting the chromatographic method (e.g., gradient, temperature) to improve co-elution.
-
-
-
Re-run Post-Column Infusion with Analyte:
-
Rationale: This will confirm if a suppression zone is differentially affecting the analyte and the internal standard.
-
Procedure:
-
Perform the post-column infusion experiment as described in Q2.
-
Inject a sample containing both Enoxacin and Enoxacin-d8.
-
Observe if the apex of either peak falls into a region of significant signal drop.
-
-
Q4: What strategies can I implement to mitigate or eliminate Enoxacin-d8 signal suppression?
Plausible Cause: The most effective way to combat signal suppression is to either remove the interfering matrix components or chromatographically separate them from the analyte.[23][24][25]
Troubleshooting Strategies:
-
Optimize Sample Preparation:
-
Rationale: A more rigorous sample cleanup is often the most effective solution.[4][22]
-
Methods to Consider:
-
Protein Precipitation (PPT): A simple but often insufficient method. It removes proteins but leaves behind many other matrix components.[22]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Highly effective at removing interfering components.[4] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup of complex matrices.[22]
-
-
-
Chromatographic Optimization:
-
Rationale: Modifying the LC method can separate Enoxacin-d8 from the co-eluting interferences identified in the post-column infusion experiment.[22][23]
-
Adjustments to Try:
-
Gradient Modification: A shallower gradient can increase the separation between peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.
-
Mobile Phase pH: Adjusting the pH can change the retention time of ionizable analytes and interferences.
-
-
-
Reduce Sample Injection Volume:
-
Consider Metal-Free HPLC Systems:
-
Rationale: For certain analytes, interactions with the stainless steel components of standard HPLC systems can cause peak tailing and, in some cases, the formation of metal adducts that can lead to ion suppression.[26] While less common for fluoroquinolones, it is a factor to consider in persistent troubleshooting scenarios.[26]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting Enoxacin-d8 signal suppression.
Summary of Key Parameters
The following table summarizes common Enoxacin fragmentation data and potential issues. Note that exact mass transitions should be optimized on your specific instrument.
| Parameter | Description | Potential Issue & Relevance to Suppression |
| Precursor Ion (m/z) | Protonated molecular ion of Enoxacin-d8. | Incorrect selection leads to no signal. Should be optimized via direct infusion. |
| Product Ions (m/z) | Characteristic fragment ions. Common losses for Enoxacin include H₂O, CO, and HF.[12] | Poor fragmentation efficiency can result in a weak signal. Ensure collision energy is optimized. |
| Retention Time | Elution time from the LC column. | Must be reproducible. Drift can indicate LC problems. Should ideally co-elute perfectly with unlabeled Enoxacin.[19] |
| Matrix Effect (%) | Quantitative measure of signal suppression or enhancement. | A value significantly below 100% confirms that matrix components are suppressing the signal.[6] |
Conclusion
Troubleshooting signal suppression of Enoxacin-d8 requires a systematic and logical approach. By first ruling out instrumental issues, then confirming and quantifying the matrix effect, and finally implementing targeted mitigation strategies, you can restore the performance of your assay. Always remember that the most robust solution often involves improving the sample preparation protocol to remove interfering matrix components before they enter the LC-MS system.[22] This guide provides the foundational knowledge and practical steps to confidently address these challenges and ensure the integrity of your quantitative data.
References
-
AMSbiopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Mei, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
American Chemical Society. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Available from: [Link]
-
PubMed. (n.d.). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Available from: [Link]
-
LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
ResearchGate. (2022). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Ion suppression correction and normalization for non-targeted metabolomics. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]
-
American Chemical Society. (n.d.). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Available from: [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]
-
West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
-
Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Available from: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for electrospray ionization?. Available from: [Link]
-
CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Available from: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available from: [Link]
-
Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available from: [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. (2025). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Available from: [Link]
-
LCGC Europe. (2014). Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]
-
YouTube. (2021). Determining matrix effects in complex food samples. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. m.youtube.com [m.youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an LC-MS Method for Enoxacin Quantification Using Enoxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded walkthrough of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of Enoxacin, a fluoroquinolone antibiotic, in a biological matrix.[1][2] The cornerstone of this method's accuracy and precision is the utilization of its deuterated analog, Enoxacin-d8, as an internal standard.[3]
This document is structured to provide not just a protocol, but a comprehensive understanding of the "why" behind the "how." We will delve into the critical validation parameters as stipulated by leading regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the generated data is both scientifically sound and compliant with global standards.[4][5][6][7][8][9]
The Rationale: Why LC-MS and the Imperative of a Stable Isotope-Labeled Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[10][11][12][13] This technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, allowing for the precise quantification of analytes even in complex biological matrices.[11][12][14][15]
The choice of an internal standard is a critical decision in quantitative LC-MS. A stable isotope-labeled (SIL) internal standard, such as Enoxacin-d8, is the gold standard.[3] Here's why:
-
Physicochemical Similarity: Enoxacin-d8 shares nearly identical chemical and physical properties with Enoxacin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3][16]
-
Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to differentiate between the two compounds.[3]
-
Minimizing Variability: The use of an SIL internal standard corrects for potential variabilities in sample handling, injection volume, and instrument response, leading to more accurate and precise results.[16]
Method Validation: A Pillar of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][17] It is a mandatory requirement for methods used in regulatory submissions. The key validation parameters we will explore are:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability
Experimental Workflow: From Sample to Data
The following sections detail the step-by-step methodologies for the validation of the LC-MS method for Enoxacin.
Diagram: Overall Experimental Workflow
Caption: A high-level overview of the experimental workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Enoxacin reference standard (≥98% purity)[18]
-
Enoxacin-d8 reference standard (≥98% purity, isotopic purity ≥99%)[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Trichloroacetic acid (TCA) or other suitable protein precipitation agent
2. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enoxacin and Enoxacin-d8 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Enoxacin stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Enoxacin-d8 stock solution with the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological matrix (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (Enoxacin-d8) to all samples except the blank matrix.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
4. LC-MS/MS Instrumental Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Enoxacin: [Precursor ion > Product ion]
-
Enoxacin-d8: [Precursor ion > Product ion] (Note: Specific MRM transitions need to be optimized during method development)
-
Validation Parameter Assessment: Data and Interpretation
The following sections present the experimental design and acceptance criteria for each validation parameter, accompanied by illustrative data.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify Enoxacin in the presence of endogenous matrix components.[6]
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze a blank matrix sample spiked with the internal standard.
-
Analyze a blank matrix sample spiked with Enoxacin at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria (FDA & ICH):
-
No significant interfering peaks should be observed at the retention times of Enoxacin and Enoxacin-d8 in the blank matrix samples.
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.
Linearity and Range
Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.[13]
Protocol:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of Enoxacin. A minimum of five to seven concentration levels is recommended.[19]
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (Enoxacin/Enoxacin-d8) against the nominal concentration of Enoxacin.
-
Perform a linear regression analysis using a weighting factor (e.g., 1/x or 1/x²).
Acceptance Criteria (FDA & ICH):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet the acceptance criteria.
Table 1: Illustrative Linearity Data
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.012 | 1.05 | 105.0 |
| 2.50 | 0.031 | 2.48 | 99.2 |
| 10.0 | 0.125 | 10.1 | 101.0 |
| 50.0 | 0.630 | 49.5 | 99.0 |
| 100 | 1.26 | 102 | 102.0 |
| 250 | 3.14 | 248 | 99.2 |
| 500 | 6.28 | 505 | 101.0 |
| r² | 0.9995 |
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).[13]
Protocol:
-
Prepare QC samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Analyze five replicates of each QC level in three separate analytical runs (intra-day and inter-day precision).
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.
Acceptance Criteria (FDA & ICH):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.
-
Precision: The %CV should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.08 | 108.0 | 8.5 | 11.2 |
| LQC | 3.00 | 2.95 | 98.3 | 6.2 | 7.8 |
| MQC | 75.0 | 78.1 | 104.1 | 4.5 | 5.9 |
| HQC | 400 | 390 | 97.5 | 3.8 | 5.1 |
Recovery
Objective: To assess the efficiency of the extraction procedure.[13]
Protocol:
-
Prepare three sets of samples at LQC, MQC, and HQC levels:
-
Set A: Spiked matrix samples processed through the entire extraction procedure.
-
Set B: Post-extraction spiked samples (analyte and IS added to the supernatant of extracted blank matrix).
-
Set C: Neat solutions of the analyte and IS in the reconstitution solvent.
-
-
Calculate the recovery using the following formula:
-
Extraction Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Acceptance Criteria:
-
While there are no strict regulatory limits, recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect
Objective: To evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Use the data from the recovery experiment (Sets B and C).
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
-
Calculate the IS-normalized matrix factor.
Acceptance Criteria (FDA):
-
The %CV of the IS-normalized matrix factor from at least six different lots of matrix should be ≤ 15%.
Stability
Objective: To evaluate the stability of Enoxacin in the biological matrix under various storage and handling conditions.[17]
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 6 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler for a specified duration.
Acceptance Criteria (FDA & ICH):
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Discussion and Comparison
The presented LC-MS method, utilizing Enoxacin-d8 as an internal standard, demonstrates a robust, sensitive, and reliable approach for the quantification of Enoxacin in a biological matrix. The use of a stable isotope-labeled internal standard is a significant advantage over methods that employ structural analogs or no internal standard at all. While other analytical techniques like HPLC with UV or fluorescence detection exist, they often lack the sensitivity and selectivity required for bioanalytical applications, especially for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[1][16]
The validation data presented herein meets the stringent requirements of both the FDA and ICH guidelines, making this method suitable for use in regulated drug development studies.[4][5][6][7][19]
Diagram: The Self-Validating System of the Protocol
Caption: The interconnectedness of validation parameters ensuring a self-validating and reliable analytical method.
Conclusion
This guide has provided a comprehensive framework for the validation of an LC-MS method for the quantification of Enoxacin using Enoxacin-d8 as an internal standard. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, defensible data. The detailed protocols, illustrative data, and explanatory text serve as a valuable resource for those involved in the critical task of bioanalysis.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Agilent Technologies. (n.d.). Basics of LC/MS. [Link]
-
WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Enoxacin-D8. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 4. database.ich.org [database.ich.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. resolian.com [resolian.com]
- 14. chemyx.com [chemyx.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Enoxacin - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 74011-58-8) [witega.de]
- 19. ema.europa.eu [ema.europa.eu]
Navigating Bioanalytical Assays: A Comparative Guide to Enoxacin-d8 and Ciprofloxacin-d8 as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluoroquinolone antibiotics, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. An ideal internal standard should closely mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variability. This guide provides an in-depth technical comparison of two commonly used deuterated internal standards: Enoxacin-d8 and Ciprofloxacin-d8.
The Foundational Role of an Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. Its primary function is to normalize for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] According to regulatory bodies like the U.S. Food and Drug Administration (FDA), an appropriate internal standard should have similar physicochemical properties to the analyte to ensure it behaves in a comparable manner throughout the analytical workflow.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts.[3]
Physicochemical Properties: A Head-to-Head Comparison
The suitability of an internal standard is fundamentally linked to its physicochemical properties and how closely they match the analyte of interest. Enoxacin and ciprofloxacin are both fluoroquinolone antibiotics with similar core structures, making their deuterated analogs prime candidates for use as internal standards in the analysis of other fluoroquinolones.[4]
| Property | Enoxacin | Ciprofloxacin |
| Molecular Weight | 320.32 g/mol | 331.34 g/mol |
| pKa | Not readily available | 6.09 (carboxylic acid), 8.74 (piperazinyl nitrogen)[5][6] |
| Water Solubility | Poor at neutral pH[7] | 30,000 mg/L at 20 °C[5] |
| LogP | Not readily available | 0.28 (non-ionized)[5] |
Ciprofloxacin is an amphoteric molecule, meaning it can act as both an acid and a base, with pKa values of 6.09 for its carboxylic acid group and 8.74 for the nitrogen on the piperazine ring.[5][6] This characteristic influences its solubility and extraction efficiency at different pH values. While specific pKa values for enoxacin are not as widely reported in the readily available literature, its structural similarity to other fluoroquinolones suggests it also possesses amphoteric properties with a U-shaped pH-solubility profile.[7] The similar molecular weights and core structures of enoxacin and ciprofloxacin suggest that their deuterated analogs will have comparable chromatographic behavior and extraction efficiencies under the same conditions.
Structural Considerations for Analyte Matching
The selection between enoxacin-d8 and ciprofloxacin-d8 often depends on the specific fluoroquinolone analyte being quantified. The closer the structural similarity between the internal standard and the analyte, the better the compensation for matrix effects and other analytical variabilities.
Caption: Structural similarity guiding the choice of internal standard.
For the analysis of ciprofloxacin or its closely related metabolite, enrofloxacin, ciprofloxacin-d8 is the ideal internal standard.[2][8] Its identical core structure ensures that it will co-elute with the analyte and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[8] Similarly, for the quantification of enoxacin or other fluoroquinolones with a naphthyridine core, such as norfloxacin, enoxacin-d8 would be the more appropriate choice.[9]
Performance in Bioanalytical Applications: An Evidence-Based Discussion
Ciprofloxacin-d8:
Numerous studies have successfully validated and applied LC-MS/MS methods using ciprofloxacin-d8 for the quantification of ciprofloxacin in various biological matrices, including plasma, urine, and tissue homogenates.[8] These studies consistently demonstrate that ciprofloxacin-d8 effectively tracks and compensates for matrix effects, leading to high accuracy and precision.[8] For instance, a study on the quantitation of ciprofloxacin in mouse plasma, urine, bladder, and kidneys reported that d8-Ciprofloxacin efficiently tracked the matrix effect in these different matrices.[8] The method was validated according to FDA guidelines and met all acceptance criteria.[8]
Enoxacin-d8:
Enoxacin-d8 is marketed as a high-purity reference standard designed to minimize matrix effects in LC-MS/MS and GC-MS workflows.[9] Its utility is highlighted in applications requiring traceable calibration and robust method validation.[9] While specific performance data from peer-reviewed studies are less abundant compared to ciprofloxacin-d8, its structural similarity to a class of fluoroquinolones makes it a theoretically sound choice for their quantification.
Experimental Protocol: Quantification of Fluoroquinolones in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step methodology for the determination of fluoroquinolones in human plasma, which can be adapted for use with either enoxacin-d8 or ciprofloxacin-d8 as the internal standard. This protocol is a composite based on established methods for fluoroquinolone analysis.[8][10][11]
1. Materials and Reagents:
-
Analytes and internal standards (Enoxacin-d8 or Ciprofloxacin-d8)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation Workflow:
Caption: A typical sample preparation workflow for fluoroquinolone analysis in plasma.
Step-by-Step Procedure:
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
Internal Standard Spiking: To 100 µL of each sample, add a known concentration of the internal standard solution (e.g., 10 µL of 1 µg/mL enoxacin-d8 or ciprofloxacin-d8).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Conclusion and Recommendations
Both enoxacin-d8 and ciprofloxacin-d8 are excellent choices for use as internal standards in the LC-MS/MS analysis of fluoroquinolone antibiotics. The decision to use one over the other should be primarily driven by the structural similarity to the analyte of interest to ensure the most effective compensation for matrix effects and other sources of analytical variability.
-
For the quantification of ciprofloxacin and its direct structural analogs like enrofloxacin, ciprofloxacin-d8 is the unequivocally superior choice. Its widespread use and documented performance in numerous validated bioanalytical methods provide a high degree of confidence in its reliability.[8]
-
For the analysis of enoxacin and fluoroquinolones with a closer structural resemblance to it, enoxacin-d8 is the more appropriate internal standard.
Ultimately, the choice of internal standard should be validated for each specific application according to regulatory guidelines to ensure the integrity and reliability of the bioanalytical data.[12] This includes demonstrating that the internal standard does not introduce any interference and effectively tracks the analyte's behavior in the specific matrix being analyzed.
References
-
Bioanalytical Method Development And Validation Of Ciprofloxacin By Rp-Hplc Method. (2025). ResearchGate. [Link]
-
Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. (2016). National Institutes of Health. [Link]
-
Ciprofloxacin. (n.d.). PubChem. Retrieved from [Link]
-
The Comparative Activity of Pefloxacin, Enoxacin, Ciprofloxacin and 13 Other Antimicrobial Agents Against Enteropathogenic Microorganisms. (n.d.). PubMed. Retrieved from [Link]
-
LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (n.d.). Royal Society of Chemistry. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). National Institutes of Health. [Link]
-
Method Validation and Measurement Uncertainty (MU) Evaluation on Enrofloxacin and Ciprofloxacin in the Aquatic Products. (2023). National Institutes of Health. [Link]
-
Development of certified reference materials for accurate determination of fluoroquinolone antibiotics in chicken meat. (2017). PubMed. [Link]
-
The structures of (A) ciprofloxacin (pKa: 6.09 and 8.62), (B)... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Simultaneous determination of ciprofloxacin, enrofloxacin, doxycycline, and chloramphenicol residues in poultry, red meat, and f. (2025). Open Veterinary Journal. [Link]
-
LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. (n.d.). Waters Corporation. Retrieved from [Link]
-
Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products. (2023). MDPI. [Link]
-
Interaction of the fluoroquinolone antimicrobial agents ciprofloxacin and enoxacin with liposomes. (n.d.). National Institutes of Health. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. (2024). National Institutes of Health. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid. (n.d.). ARCC Journals. [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). PubMed. [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). Frontiers. [Link]
-
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (n.d.). PubMed. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
-
HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
Calibration plots for ciprofloxacin obtained with different candidate internal standards. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 10. Open Veterinary Journal [openveterinaryjournal.com]
- 11. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Enoxacin-d8 from Different Suppliers
For researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry, the quality of internal standards is non-negotiable. Deuterated standards, such as Enoxacin-d8, are cornerstones of quantitative analysis using mass spectrometry, offering a way to correct for matrix effects and variability in sample processing.[1] However, the isotopic purity of these standards can vary significantly between suppliers and even between batches from the same supplier. This guide provides a comprehensive, technically-grounded framework for assessing the isotopic purity of Enoxacin-d8, ensuring the integrity and accuracy of your experimental data.
The Critical Role of Isotopic Purity in Quantitative Bioanalysis
Enoxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3][4] Its deuterated analogue, Enoxacin-d8, is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify the parent drug in biological matrices.[5] The fundamental assumption underpinning the use of a stable isotope-labeled (SIL) internal standard is that it behaves identically to the analyte during sample extraction, chromatography, and ionization.
The isotopic purity of a deuterated compound refers to the percentage of molecules in which all specified hydrogen atoms have been replaced by deuterium.[6] Impurities in this context are not just extraneous chemical compounds but also isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d7, d6, d5 versions of Enoxacin).[7] Significant levels of these lower-mass isotopologues can lead to an underestimation of the analyte concentration, as the signal from the incompletely labeled standard contributes to the analyte's signal. For this reason, most applications require an isotopic enrichment of over 95%.[8]
This guide will detail two orthogonal analytical techniques for verifying the isotopic purity of Enoxacin-d8: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Enoxacin-d8 from Hypothetical Suppliers
To illustrate the importance of this analysis, we will consider hypothetical data from three different suppliers:
-
Supplier A (Premium Grade): Markets their Enoxacin-d8 as having the highest isotopic purity, suitable for regulated bioanalysis.
-
Supplier B (Standard Grade): Offers a research-grade product with a lower price point.
-
Supplier C (Bulk Supplier): Provides Enoxacin-d8 in larger quantities for less sensitive applications.
The following table summarizes the hypothetical results obtained from the analytical procedures detailed in this guide.
| Parameter | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| Stated Isotopic Purity | >99% | >98% | Not Specified |
| LC-HRMS Measured d8 Species Abundance | 99.6% | 98.2% | 95.1% |
| LC-HRMS d0 Abundance | <0.01% | 0.05% | 0.2% |
| ²H NMR Isotopic Enrichment | 99.7% | 98.5% | 96.0% |
| Chemical Purity (by HPLC-UV) | >99.5% | >99.0% | >98.0% |
Method 1: Isotopic Purity Assessment by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the most direct and sensitive method for determining the distribution of isotopologues in a deuterated standard.[9][10] The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, allows for the separation and quantification of ions that differ in mass by only a few millidaltons—the difference between a deuterium and a hydrogen atom.[11]
Rationale for Experimental Choices
-
Chromatography: An initial chromatographic separation is crucial to ensure that the measured isotopic profile is from the compound of interest and not from a co-eluting impurity.
-
High-Resolution Mass Spectrometry: This is essential to resolve the isotopic peaks of the different isotopologues (d8, d7, d6, etc.) from each other and from the naturally occurring ¹³C isotopes.[10]
-
Data Analysis: The analysis involves extracting the ion chromatograms for each isotopologue and calculating their relative abundances. It is critical to correct for the natural isotopic abundance of elements like carbon and nitrogen.[12]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the Enoxacin-d8 from each supplier in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS System:
-
LC System: A UHPLC system capable of generating sharp peaks.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for retaining and eluting Enoxacin.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >30,000 resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected m/z of Enoxacin-d8 ([M+H]⁺ ≈ 329.18) and its unlabeled counterpart ([M+H]⁺ ≈ 321.13).
-
Ensure the acquisition rate is sufficient to capture at least 10-12 data points across the chromatographic peak.
-
-
Data Processing:
-
Identify the chromatographic peak for Enoxacin-d8.
-
Extract the mass spectrum across this peak.
-
Generate extracted ion chromatograms (EICs) for the [M+H]⁺ ions of each isotopologue (d0 to d8).
-
Integrate the peak areas for each EIC.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Crucially, correct these abundances for the natural contribution of ¹³C isotopes from lower-mass isotopologues. [12]
-
Workflow Diagram: LC-HRMS Purity Assessment
Caption: Workflow for assessing Enoxacin-d8 isotopic purity by LC-HRMS.
Method 2: Isotopic Purity Assessment by Deuterium (²H) NMR Spectroscopy
While mass spectrometry excels at determining the distribution of isotopologues, NMR spectroscopy provides complementary information about the average isotopic enrichment at each labeled position.[13] Deuterium (²H) NMR can be used to directly observe the signals from the deuterium atoms.[14]
Rationale for Experimental Choices
-
Direct Detection of ²H: This method directly measures the deuterium nuclei, providing a quantitative measure of the deuterium content.
-
Quantitative NMR (qNMR): With appropriate experimental parameters (e.g., long relaxation delays), the integral of the ²H NMR signals can be directly proportional to the number of deuterium atoms.
-
Use of Non-Deuterated Solvents: A key advantage of ²H NMR is that non-deuterated solvents can be used, as their proton signals are not detected.[13]
Experimental Protocol: ²H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Enoxacin-d8 from each supplier into an NMR tube.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a non-deuterated solvent such as DMSO or chloroform.
-
Add a known amount of a deuterated internal standard with a distinct chemical shift (e.g., benzene-d6) for quantification.
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting deuterium.
-
-
Data Acquisition:
-
Acquire the ²H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the deuterium nuclei to allow for full relaxation and ensure quantitative integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions and Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the deuterium atoms on Enoxacin-d8 and the internal standard.
-
Calculate the isotopic enrichment by comparing the integral of the Enoxacin-d8 signals to the integral of the known amount of the internal standard.
-
Workflow Diagram: ²H NMR Purity Assessment
Caption: Workflow for assessing Enoxacin-d8 isotopic enrichment by ²H NMR.
Conclusion and Recommendations
The rigorous assessment of the isotopic purity of deuterated internal standards is a critical, yet often overlooked, aspect of ensuring high-quality quantitative data in drug development and research. This guide has outlined two robust, complementary methods for this purpose.
-
LC-HRMS provides a detailed profile of the isotopologue distribution, which is crucial for understanding potential interferences in a mass spectrometry-based assay.
-
²H NMR offers a bulk measurement of the isotopic enrichment, confirming the overall level of deuteration.
Based on our hypothetical data, Supplier A provides a product with superior isotopic purity, making it the most suitable choice for regulated bioanalytical studies where accuracy and precision are paramount. While the products from Supplier B and Supplier C may be adequate for less sensitive, qualitative, or pilot studies, their higher levels of lower-mass isotopologues could compromise the accuracy of quantitative assays.
It is imperative for researchers to understand that the stated purity on a supplier's certificate of analysis may not always reflect the true isotopic distribution. Therefore, independent verification using the methodologies described herein is a vital step in method development and validation. This due diligence ensures the reliability of the internal standard and, ultimately, the integrity of the entire study.
References
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][9]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link][8]
-
Chahrour, O. et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link][10]
-
Heinrich, J. et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link][12]
-
Concert Pharmaceuticals. (2021). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link][7]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][6]
-
Patsnap Synapse. What is the mechanism of Enoxacin?. [Link][4]
-
Li, W. et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][11]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enoxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 5. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 6. resolvemass.ca [resolvemass.ca]
- 7. isotope.com [isotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Enoxacin-d8 for Laboratory Professionals
In the landscape of modern research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are not mere regulatory hurdles but fundamental responsibilities that safeguard our colleagues, our communities, and the environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Enoxacin-d8, a deuterated stable isotope-labeled fluoroquinolone antibiotic. By understanding the underlying principles of chemical safety and environmental stewardship, we can handle such compounds with the expertise and foresight that defines rigorous scientific practice.
Foundational Knowledge: Understanding the Compound and Associated Risks
Enoxacin-d8 is the deuterated form of Enoxacin, a broad-spectrum fluoroquinolone antibiotic.[1] While the deuterium labeling makes it an invaluable tool for pharmacokinetic studies and as an internal standard in mass spectrometry, it does not alter the core chemical or biological activity of the parent molecule.[2] Therefore, the disposal considerations for Enoxacin-d8 are identical to those for Enoxacin.
The primary concern with fluoroquinolones is their environmental persistence and their potential to promote the development of antibiotic-resistant bacteria if released into ecosystems.[3][4][5] These compounds can be difficult to remove from water through conventional treatment methods, making it imperative to prevent their entry into the sanitary sewer system from the outset.[3]
Causality: Disposing of antibiotics down the drain introduces them into aquatic environments, where even trace amounts can exert selective pressure on microbial populations, fostering the growth of resistant strains and posing a significant threat to public health.[5]
The Core Directive: Incineration as the Definitive Disposal Method
The universally accepted and most environmentally sound method for the disposal of pharmaceutical waste, including Enoxacin-d8, is high-temperature incineration .[6][7] This process ensures the complete thermal destruction of the active pharmaceutical ingredient (API), breaking it down into simpler, non-hazardous components.
Unacceptable Disposal Methods:
-
Drain Disposal: Strictly prohibited. Leads to environmental contamination.[5]
-
Regular Trash/Landfill: Inappropriate, as it risks leaching of the compound into soil and groundwater.
-
Autoclaving: Not a reliable method for destroying complex organic molecules like fluoroquinolones.[8]
Procedural Protocol for Enoxacin-d8 Disposal
This step-by-step protocol ensures a self-validating system of safety and compliance from the point of waste generation to its final disposal.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling Enoxacin-d8 in any form, ensure you are wearing the appropriate PPE. This is the first line of defense in preventing personal exposure.
-
Standard PPE:
-
Chemical-resistant nitrile gloves
-
Safety glasses or goggles[9]
-
Fully buttoned laboratory coat
-
-
Handling:
Step 2: Waste Segregation
Proper segregation at the source is critical to prevent accidental chemical reactions and ensure the waste stream is correctly identified for disposal.
-
Solid Waste: This includes expired or unused Enoxacin-d8 powder, contaminated weighing boats, pipette tips, and PPE (e.g., gloves).
-
Liquid Waste: This includes any solutions containing Enoxacin-d8, such as stock solutions or experimental residues.
-
Causality: Never mix antibiotic waste with other chemical waste streams (e.g., solvents, acids) unless explicitly permitted by your institution's safety guidelines.[11] Incompatible mixtures can create unforeseen hazards and complicate the disposal process.
Step 3: Waste Collection and Containment
All waste must be collected in designated, properly sealed, and clearly labeled containers.
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.[12]
-
The container must be in good condition, free of cracks or residue on the outside.
-
-
Labeling:
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Clearly write the full chemical name: "Enoxacin-d8" and specify if it is solid or in a solvent.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory staff.[12]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[10]
-
Storage Conditions: Keep the container away from heat sources and incompatible chemicals.[10] For Enoxacin, refrigeration is often recommended for the pure product, but waste should be stored according to your EHS guidelines.[9]
Step 5: Final Disposal via Institutional EHS
Your institution's EHS department is the final and authoritative partner in the disposal process.
-
Request Pickup: Once the waste container is full, or as per your lab's schedule, submit a chemical waste pickup request through your EHS office's portal or procedure.
-
Professional Handling: EHS will then collect the waste and consolidate it for shipment to a licensed hazardous waste disposal facility, where it will be incinerated according to federal, state, and local regulations.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the Enoxacin-d8 disposal process, ensuring a clear and compliant pathway from bench to final destruction.
Caption: A step-by-step workflow for the safe and compliant disposal of Enoxacin-d8.
Summary of Disposal Parameters
For quick reference, the key operational details are summarized below.
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the active pharmaceutical ingredient.[7] |
| Waste Classification | Hazardous Chemical Waste | Due to its nature as a persistent pharmaceutical compound.[8] |
| Waste Segregation | Separate from other chemical waste streams | Prevents dangerous reactions and ensures proper disposal routing.[11][12] |
| Container | Sealed, compatible, leak-proof | Prevents spills and exposure during storage and transport. |
| Labeling | "Hazardous Waste," "Enoxacin-d8," Date | Complies with regulations and informs handlers of the contents. |
| On-Site Storage | Designated Satellite Accumulation Area (SAA) with secondary containment | Ensures safe, secure, and compliant temporary storage.[12] |
References
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
-
University of Hertfordshire. (2025). Enoxacin - AERU. [Link]
-
Ace Waste. (n.d.). Correct Disposal of Schedule 8 Drugs (S8 Drugs). [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). [Link]
-
National Center for Biotechnology Information. (n.d.). Enoxacin. PubChem Compound Summary for CID 3229. [Link]
-
WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Enoxacin-D8. [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. [Link]
-
MDPI. (2022). Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. [Link]
-
MDPI. (2022). Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics in Water. [Link]
-
National Center for Biotechnology Information. (2021). Ecological Risk Assessment of Amoxicillin, Enrofloxacin, and Neomycin: Are Their Current Levels in the Freshwater Environment Safe?. [Link]
-
Royal Society of Chemistry. (2022). Heavy water recycling for producing deuterium compounds. [Link]
-
Wikipedia. (n.d.). Enoxacin. [Link]
-
U.S. Environmental Protection Agency. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
ResearchGate. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
University of Calgary. (2022). Antimicrobial Drug Disposal. [Link]
-
Drugs.com. (n.d.). Enoxacin Uses, Side Effects & Warnings. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
MSDS Authority. (n.d.). Safety Data Sheet. [Link]
Sources
- 1. Enoxacin - Wikipedia [en.wikipedia.org]
- 2. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 3. mdpi.com [mdpi.com]
- 4. Ecological Risk Assessment of Amoxicillin, Enrofloxacin, and Neomycin: Are Their Current Levels in the Freshwater Environment Safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 6. acewaste.com.au [acewaste.com.au]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nswai.org [nswai.org]
- 13. images.thdstatic.com [images.thdstatic.com]
Navigating the Safe Handling of Enoxacin-d8: A Comprehensive Guide for Laboratory Professionals
Enoxacin-d8, the deuterated analog of the fluoroquinolone antibiotic Enoxacin, is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for analytical studies.[1] While deuteration can alter the metabolic profile of a compound, it is crucial to approach the handling of Enoxacin-d8 with the same, if not heightened, level of caution as its non-deuterated counterpart, especially in the absence of a comprehensive Safety Data Sheet (SDS) for the deuterated form.[2] This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of Enoxacin-d8, grounded in established laboratory safety principles and an understanding of the potential hazards associated with fluoroquinolones.
Understanding the Potential Hazards of Enoxacin-d8
Essential Engineering Controls
The primary engineering control for handling Enoxacin-d8, particularly when in powdered form or when preparing solutions, is a certified chemical fume hood.[9] This will prevent the inhalation of any airborne particles and protect the researcher from potential respiratory exposure. All manipulations of the solid compound and the preparation of stock solutions should be conducted within the fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with Enoxacin-d8. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, nitrile gloves |
| Weighing and Aliquoting Solid | Laboratory coat, double nitrile gloves, safety goggles with side shields, N95 respirator |
| Preparing Stock Solutions | Laboratory coat, double nitrile gloves, safety goggles with side shields |
| Handling Solutions | Laboratory coat, nitrile gloves, safety goggles |
| Cleaning and Decontamination | Laboratory coat, heavy-duty nitrile gloves, safety goggles |
| Waste Disposal | Laboratory coat, heavy-duty nitrile gloves, safety goggles |
Rationale for PPE Selection:
-
Laboratory Coat: A dedicated, buttoned lab coat provides a removable barrier to protect personal clothing from contamination.
-
Gloves: Double gloving with powder-free nitrile gloves is recommended when handling the solid form to provide an extra layer of protection against dermal absorption.[10] Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety goggles with side shields are essential to protect the eyes from splashes or airborne particles.
-
Respiratory Protection: An N95 respirator should be worn when handling the powdered form of Enoxacin-d8 to prevent inhalation of fine particles.
Step-by-Step Safe Handling Protocol
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Enoxacin-d8 in a clearly labeled, tightly sealed container in a designated, secure location.[11] Recommended storage is in a refrigerator at 2-8°C.[12]
-
Maintain an accurate inventory of the compound.
Preparation of Stock Solutions
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and solution preparation activities within a chemical fume hood.
-
Use a dedicated, calibrated balance for weighing the solid compound.
-
To minimize dust generation, handle the solid material gently.
-
Add the solvent to the solid slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing the container from the fume hood.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Use in Experiments
-
When handling solutions of Enoxacin-d8, wear a lab coat, nitrile gloves, and safety goggles.
-
Avoid direct contact with the solution.
-
Work in a well-ventilated area.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Spill Management and Emergency Procedures
Minor Spills (Solid or Liquid)
-
Alert others in the immediate area.
-
Wearing appropriate PPE (lab coat, double gloves, and safety goggles), cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards to prevent spreading.[13][14]
-
Carefully collect the absorbed material using a scoop or dustpan and place it in a sealed, labeled container for hazardous waste disposal.[15]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Major Spills
-
Evacuate the area immediately and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[16]
-
Prevent others from entering the contaminated area.
-
If there is a risk of fire or airborne exposure, activate the nearest fire alarm and follow institutional emergency procedures.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Comprehensive Disposal Plan
All waste containing Enoxacin-d8 must be treated as hazardous chemical waste.[2]
-
Solid Waste: Collect all unused solid Enoxacin-d8 and any grossly contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing Enoxacin-d8 in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to institutional guidelines.
-
Disposal Method: All Enoxacin-d8 waste should be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.
Visualizing the Workflow: Safe Handling and Disposal of Enoxacin-d8
Caption: Workflow for the safe handling and disposal of Enoxacin-d8.
References
-
PubChem. Enoxacin. National Center for Biotechnology Information. [Link]
-
GOV.UK. Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. [Link]
-
ASAL Engineering. Chemical Spills and Emergency Response. [Link]
-
University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
PubMed Central. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [Link]
-
WebMD. Fluoroquinolones: Safety, Risks, and Side Effects. [Link]
-
National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
GoodRx. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. enoxacin. [Link]
-
University of Washington. Guide for Chemical Spill Response. [Link]
-
ANAB Blog. Handling Hazardous Chemicals In a Lab. [Link]
-
DC Chemicals. Enoxacin Datasheet. [Link]
-
U.S. Food and Drug Administration. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
BioProcess International. Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. [Link]
-
Auburn University. Emergency and Spill Response Procedures. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Pharmaffiliates. Enoxacin-d8. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Enoxacin Datasheet DC Chemicals [dcchemicals.com]
- 5. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 7. goodrx.com [goodrx.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 10. pppmag.com [pppmag.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Enoxacin-D8 - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 13. acs.org [acs.org]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. asal-engineering.ccny.cuny.edu [asal-engineering.ccny.cuny.edu]
- 18. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
